Pomalidomide-13C5

Bioanalysis LC-MS/MS Internal Standard

Quantitative bioanalysis of pomalidomide requires an internal standard that is analytically indistinguishable from the analyte. Unlabeled drug or deuterated analogs introduce unacceptable variability in LC-MS/MS workflows. - **Gold Standard Labeling:** 99% 13C isotopic enrichment ensures identical extraction recovery, chromatography, and ionization vs. unlabeled pomalidomide. - **Regulatory Ready:** Meets FDA/EMA guidance for GLP-compliant and clinical trial-supporting bioanalysis (e.g., Cmax, AUC). - **Supply Certainty:** ≥98% chemical purity, shipped ambient. Available in 1mg, 5mg, and 10mg sizes.

Molecular Formula C13H11N3O4
Molecular Weight 278.21 g/mol
Cat. No. B15543678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-13C5
Molecular FormulaC13H11N3O4
Molecular Weight278.21 g/mol
Structural Identifiers
InChIInChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1
InChIKeyUVSMNLNDYGZFPF-IFUFNAFESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-13C5 Reference Standard


Pomalidomide-13C5 (CAS: 1416575-79-5) is a stable isotope-labeled (SIL) analog of the immunomodulatory drug pomalidomide (CAS: 19171-19-8), wherein five carbon-12 atoms are replaced with the non-radioactive isotope carbon-13. This modification increases the molecular weight from 273.25 g/mol for the unlabeled compound to 278.21 g/mol . It is supplied with a certified chemical purity of ≥98% and a critical isotopic enrichment of 99% 13C, ensuring its suitability as an internal standard (IS) for precise quantification in liquid chromatography-mass spectrometry (LC-MS/MS) workflows . As a third-generation immunomodulatory imide drug (IMiD), the unlabeled parent molecule acts as a molecular glue, binding cereblon (CRBN) to induce the degradation of transcription factors IKZF1 and IKZF3 [1].

Pomalidomide-13C5: Irreplaceable Internal Standard


The selection of an internal standard for quantitative bioanalysis is not a generic decision; substituting Pomalidomide-13C5 with unlabeled pomalidomide, deuterated analogs, or structurally similar compounds introduces quantifiable error into LC-MS/MS workflows. Unlabeled pomalidomide cannot be distinguished by a mass spectrometer from the analyte of interest, rendering it useless as an IS for quantification [1]. While deuterated standards are an alternative, labeling with multiple deuteriums can lead to chromatographic separation from the unlabeled compound due to altered lipophilicity, causing the IS to experience different matrix effects and ionization conditions than the analyte [2]. In contrast, 13C-labeling is widely recognized as the 'gold standard' as it yields near-identical physicochemical properties (e.g., extraction recovery, chromatographic retention time) and avoids the deuterium exchange issues that can compromise fragmentation patterns, thereby ensuring the highest assay accuracy and precision [1].

Pomalidomide-13C5 Differentiation Evidence


No Chromatographic Retention Time Shift

Unlike deuterium (2H)-labeled internal standards, 13C-labeled standards such as Pomalidomide-13C5 do not exhibit chromatographic separation from the unlabeled analyte, ensuring both compounds experience identical matrix effects and ionization conditions. This is a critical advantage for maintaining analytical accuracy. 2H-labeled compounds can show a shift in retention time due to differences in their interaction with the stationary phase [1].

Bioanalysis LC-MS/MS Internal Standard

Unaltered Fragmentation Patterns

Pomalidomide-13C5 maintains an identical fragmentation pattern to unlabeled pomalidomide in the mass spectrometer source. In contrast, deuterium-labeled internal standards are susceptible to hydrogen-deuterium (H/D) exchange, which can alter fragmentation pathways and produce inconsistent ion ratios for multiple reaction monitoring (MRM) transitions, thereby introducing variability into the assay [1].

Mass Spectrometry Method Validation Internal Standard

Certified 13C Isotopic Enrichment

The specification of isotopic enrichment directly impacts the lower limit of quantification (LLOQ) achievable in an analytical assay. Pomalidomide-13C5 is certified with an isotopic enrichment of 99% 13C at the labeled positions, which is a critical quality metric . A lower enrichment (e.g., 95%) would result in a higher proportion of unlabeled or partially labeled species (isotopologues), causing significant interference at the analyte's mass-to-charge ratio (m/z) and compromising sensitivity [1].

Stable Isotope Chemistry Quality Control Procurement

Pomalidomide-13C5 Application Scenarios


Regulated PK/BE Bioanalysis

In GLP-compliant and clinical trial-supporting bioanalysis, the use of a stable-isotope-labeled internal standard is mandated by regulatory guidance (e.g., FDA, EMA) for the most accurate quantification of a drug in biological matrices. Pomalidomide-13C5, with its 99% 13C enrichment and identical physicochemical properties to the analyte, serves as the optimal internal standard to meet these stringent requirements [1]. Its use in validated LC-MS/MS methods ensures precise measurement of pomalidomide plasma concentrations (Cmax, AUC) from studies with a validated range of, for example, 1.006–100.6 ng/mL, which is critical for determining drug exposure and establishing bioequivalence [2].

Novel Formulation & DDI Method Validation

When developing a new analytical method for a novel pomalidomide formulation or a complex matrix in a drug-drug interaction (DDI) study, the assay must be robust against variable sample preparation and instrument conditions. The use of Pomalidomide-13C5 as an internal standard compensates for these variabilities, as evidenced by its co-elution with the analyte and resistance to H/D exchange [1]. This results in more reliable and transferable methods, reducing the risk of costly re-validation and ensuring data integrity across different batches and laboratories.

Tissue Distribution & Metabolite Profiling

In preclinical research, the ability to accurately quantify pomalidomide in various tissues (e.g., brain tissue, with a validated linear range of 0.6–6000 pmol/g) is essential for understanding its pharmacodynamics and potential central nervous system effects [1]. The use of a highly enriched 13C-labeled IS like Pomalidomide-13C5 is critical in these complex matrices to distinguish the parent drug from potential metabolites that could have similar fragmentation patterns, ensuring that the reported tissue concentrations are a true reflection of drug distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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